3-Bromo-4-chlorobenzene-1-sulfonyl chloride

Description

Systematic IUPAC Name and Structural Characterization

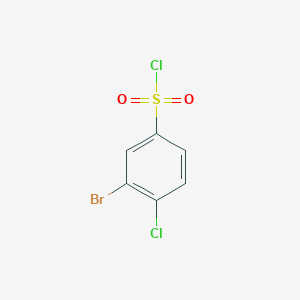

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-bromo-4-chlorobenzenesulfonyl chloride. This nomenclature follows the standard IUPAC conventions for aromatic compounds with multiple substituents, where the benzene ring serves as the parent structure and substituents are numbered according to their positions relative to the sulfonyl chloride functional group, which is assigned the number 1 position.

The structural characterization reveals a benzene ring bearing three distinct functional groups positioned at specific locations. The bromine atom occupies the 3-position, while the chlorine atom is located at the 4-position relative to the sulfonyl chloride group at position 1. This substitution pattern creates a unique electronic environment on the aromatic ring, with the electron-withdrawing nature of all three substituents significantly influencing the compound's reactivity profile.

The molecular structure can be represented through various structural notation systems. The Simplified Molecular Input Line Entry System representation is documented as O=S(C(C=C1Br)=CC=C1Cl)(Cl)=O, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier representation offers another standardized format for structural description, facilitating database searches and computational analysis across different chemical information systems.

CAS Registry Numbers and Alternative Identifiers

The Chemical Abstracts Service Registry Number for 3-bromo-4-chlorobenzene-1-sulfonyl chloride is 195201-10-6. This unique numerical identifier serves as the primary reference for the compound across global chemical databases and regulatory systems. The CAS Registry Number provides unambiguous identification regardless of nomenclature variations or language differences, making it essential for international chemical commerce and scientific communication.

Additional standardized identifiers include the Molecular Design Limited Number MFCD18089336, which is widely used in chemical supplier catalogs and inventory management systems. The European Community Number 877-724-6 provides regulatory identification within European Union chemical legislation frameworks. The PubChem Compound Identifier 50999505 facilitates access to comprehensive chemical information through the National Center for Biotechnology Information database systems.

Database-specific identifiers vary across different chemical information platforms. Various supplier catalog numbers are utilized by different chemical companies, including AD244054, ACI-07866, and multiple other alphanumeric codes that enable efficient ordering and inventory tracking within commercial chemical supply chains.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₆H₃BrCl₂O₂S. This formula indicates the presence of six carbon atoms forming the benzene ring, three hydrogen atoms remaining on the aromatic system after substitution, one bromine atom, two chlorine atoms, two oxygen atoms associated with the sulfonyl group, and one sulfur atom forming the central part of the sulfonyl chloride functionality.

The molecular weight calculations show slight variations across different sources due to rounding precision differences. The most commonly reported values include 289.95, 289.96, 289.96361, and 290 daltons. These variations reflect different computational approaches and decimal place reporting standards, but all values converge around 289.96 atomic mass units as the accepted molecular weight.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₆H₃BrCl₂O₂S | |

| Molecular Weight | 289.95-289.96 | |

| Heavy Atom Count | 12 | |

| Rotatable Bond Count | 1 | |

| Polar Surface Area | 34 Ų |

The structural analysis reveals twelve heavy atoms contributing to the molecular framework, with one rotatable bond providing limited conformational flexibility. The polar surface area of 34 square angstroms reflects the contribution of the sulfonyl chloride group to the overall molecular polarity, which significantly influences solubility characteristics and intermolecular interactions.

Synonymous Terminology in Chemical Databases

Chemical database systems employ various synonymous terms and alternative naming conventions for this compound. The most prevalent alternative designation is 3-bromo-4-chlorobenzenesulfonyl chloride, which represents a slightly condensed version of the systematic IUPAC name while maintaining chemical accuracy and clarity.

International chemical suppliers and databases utilize region-specific naming variations that accommodate different chemical nomenclature traditions and regulatory requirements. These variations include modifications in hyphenation patterns, spacing conventions, and positional numbering systems while preserving the fundamental chemical identity and structural information.

| Database System | Primary Name | Alternative Names |

|---|---|---|

| PubChem | This compound | 3-bromo-4-chlorobenzenesulfonyl chloride |

| Chemical Abstracts Service | 3-bromo-4-chlorobenzenesulfonyl chloride | Multiple supplier variations |

| European Chemical Database | This compound | Regulatory nomenclature variants |

The standardization of chemical nomenclature across different database systems facilitates efficient information retrieval and cross-referencing capabilities. However, minor variations in formatting and presentation styles reflect the diverse requirements of different user communities, ranging from academic researchers to industrial chemical professionals. These nomenclatural variations underscore the importance of utilizing multiple identifier systems, particularly CAS Registry Numbers, to ensure accurate compound identification across all chemical information platforms and commercial applications.

Properties

IUPAC Name |

3-bromo-4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKUMWHMHLMVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195201-10-6 | |

| Record name | 3-bromo-4-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for 3-bromo-4-chlorobenzene-1-sulfonyl chloride involves two key steps:

Step 1: Sulfonylation of 3-bromo-4-chlorobenzene

The starting material, 3-bromo-4-chlorobenzene, undergoes sulfonylation using chlorosulfonic acid (ClSO3H). This reaction introduces the sulfonic acid group (-SO3H) onto the benzene ring, typically at the 1-position relative to the halogen substituents.Step 2: Conversion of sulfonic acid to sulfonyl chloride

The sulfonic acid intermediate is then treated with thionyl chloride (SOCl2), which converts the sulfonic acid group into the sulfonyl chloride (-SO2Cl) functionality, yielding the target compound.

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid | 0–50 °C | 1–4 hours | Controlled addition to avoid overreaction; exothermic |

| Chlorination (conversion) | Thionyl chloride | Reflux (~70–80 °C) | 2–6 hours | Anhydrous conditions preferred; removal of byproducts (SO2, HCl) necessary |

This two-step approach is widely reported as the standard laboratory synthesis method for this compound.

Industrial Production Methods

In industrial settings, the preparation of this compound is optimized for scalability, yield, and purity. Key features of industrial processes include:

Automated Reactor Systems: Large-scale sulfonylation and chlorination reactions are conducted in automated reactors with precise control over temperature, pressure, and reagent feed rates to maximize efficiency and safety.

Catalyst Usage: While the sulfonylation reaction generally proceeds without catalysts, iron(III) chloride (FeCl3) or other Lewis acids may be employed in some processes to enhance the electrophilicity of the aromatic ring and improve sulfonation selectivity.

Temperature and Pressure Control: Maintaining reaction temperatures typically between 0 and 50 °C during sulfonylation prevents side reactions and degradation. Chlorination with thionyl chloride is conducted under reflux conditions with efficient removal of gaseous byproducts.

Purification: Post-reaction, the crude product is purified by washing with aqueous solutions (e.g., ice water, sodium chloride solution) and organic solvents such as dichloromethane or chloroform to remove impurities and residual reagents.

Environmental and Safety Considerations: The process includes scrubbing systems to capture and neutralize hazardous gases like HCl and SO2 generated during chlorination.

These industrial methods ensure high purity this compound suitable for downstream chemical synthesis applications.

Comparative Summary of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Scale | Gram to kilogram scale | Multi-ton scale |

| Reaction Control | Manual, batch-wise | Automated, continuous or semi-batch |

| Reagents | Chlorosulfonic acid, thionyl chloride | Same, with possible catalysts (e.g., FeCl3) |

| Temperature Control | 0–50 °C (sulfonylation), reflux (chlorination) | Precisely controlled within same ranges |

| Purification | Washing, recrystallization | Washing, solvent extraction, filtration |

| Byproduct Management | Venting and scrubbing in lab fume hoods | Industrial scrubbers and neutralization units |

| Yield and Purity | Moderate to high | Optimized for high yield and purity |

Detailed Research Findings and Notes

Reactivity and Selectivity: The presence of bromine and chlorine substituents on the benzene ring influences the regioselectivity of sulfonylation. The 1-position relative to substituents is favored due to electronic effects, facilitating targeted sulfonylation.

Mechanistic Insights: The sulfonylation proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. Subsequent conversion to sulfonyl chloride involves nucleophilic substitution of the sulfonic acid hydroxyl group by chloride from thionyl chloride.

Optimization Parameters: Reaction temperature, reagent molar ratios, and reaction time are critical parameters influencing yield and purity. Lower temperatures during sulfonylation reduce side reactions, while reflux during chlorination ensures complete conversion.

Environmental Impact: Proper handling of chlorosulfonic acid and thionyl chloride is essential due to their corrosive and toxic nature. Industrial processes incorporate safety measures and waste treatment to mitigate environmental hazards.

Summary Table of Key Data

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Sulfonyl Derivatives: Various derivatives can be synthesized depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-Bromo-4-chlorobenzene-1-sulfonyl chloride is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other sulfonyl derivatives.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-chlorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Hazard Profile : Classified under UN 3261 (Class 8, Corrosive) with hazard statement H314 (causes severe skin burns and eye damage). Precautionary measures include avoiding inhalation and skin contact .

- Structural Features : Features bromine (electron-withdrawing) at position 3 and chlorine at position 4 on the benzene ring, activating the sulfonyl chloride group (-SO₂Cl) for nucleophilic substitution reactions.

Comparison with Structural Analogues

3-Bromo-4-chlorobenzene-1-sulfonyl Fluoride (C₆H₃BrClFO₂S)

- Molecular Weight : 273.51 g/mol

- Key Differences :

- Fluorine replaces chlorine in the sulfonyl group (-SO₂F vs. -SO₂Cl).

- Lower molecular weight due to fluorine’s smaller atomic mass.

- Reactivity : Sulfonyl fluorides are typically less reactive than sulfonyl chlorides but exhibit greater hydrolytic stability. This makes them useful in click chemistry and bioconjugation .

- Applications : Discontinued commercial availability suggests niche use or synthesis challenges .

3-Chloro-4-fluorobenzenesulfonyl Chloride (C₆H₃Cl₂FO₂S)

3-Bromo-4-methylbenzene-1-sulfonyl Chloride (C₇H₆BrClO₂S)

- Molecular Weight : 265.6 g/mol

- Key Differences :

- Methyl group replaces chlorine at position 4.

- Introduces steric hindrance near the sulfonyl chloride group.

- Steric effects may hinder nucleophilic attack on -SO₂Cl .

- Applications : Methyl groups enhance lipid solubility, making this derivative suitable for hydrophobic intermediates in drug synthesis .

4-[(2-Bromobenzene)amido]-3-chlorobenzene-1-sulfonyl Chloride (C₁₃H₈BrCl₂NO₃S)

- Molecular Weight : 409.08 g/mol

- Key Differences :

- Addition of a 2-bromobenzene amido (-NHCO-) substituent.

- Increased molecular complexity and hydrogen-bonding capability.

- Applications : Likely serves as a specialized intermediate in peptide coupling or kinase inhibitor synthesis .

Critical Analysis of Structural and Functional Differences

- Electronic Effects : Bromine and chlorine in the parent compound create a synergistic electron-withdrawing effect, enhancing -SO₂Cl reactivity. Fluorine (in analogues) intensifies this effect but reduces steric bulk.

- Steric Considerations : Methyl or amido groups introduce steric hindrance, slowing reactions at the sulfonyl group but improving solubility in organic media.

- Safety Profiles : All sulfonyl chlorides share corrosive hazards (UN 3261), but fluorinated variants may pose additional toxicity risks .

Biological Activity

3-Bromo-4-chlorobenzene-1-sulfonyl chloride is an organosulfur compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by the presence of both bromine and chlorine substituents on the benzene ring alongside a sulfonyl chloride functional group, exhibits significant reactivity, making it a valuable intermediate in various chemical reactions.

The molecular formula of this compound is . Its structure includes:

- A benzene ring with two halogen substituents (bromine and chlorine).

- A sulfonyl chloride group (), which is highly reactive and serves as a key functional group in its biological applications.

The biological activity of this compound primarily arises from its ability to undergo electrophilic aromatic substitution (EAS) reactions. In these reactions, the sulfonyl chloride group can act as an electrophile, facilitating the introduction of various nucleophiles into the aromatic system. This reactivity is crucial for synthesizing sulfonamide derivatives, which are known for their antimicrobial properties.

Pharmaceutical Research

This compound is instrumental in synthesizing sulfonamide-based drugs. These compounds have demonstrated antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The sulfonamide class of drugs works by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds derived from this compound. For instance:

- In vitro studies have shown that sulfonamide derivatives exhibit significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : A derivative synthesized from this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for further drug development.

Table 1: Biological Activity Data

| Compound | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| Sulfonamide A | 16 | Staphylococcus aureus | |

| Sulfonamide B | 32 | Escherichia coli | |

| Sulfonamide C | 64 | Pseudomonas aeruginosa |

Mechanistic Insights

The biological activity of this compound can be attributed to:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by amines to form sulfonamides, which are biologically active.

- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in bacterial metabolism, contributing to their antibacterial effects.

Q & A

What are the recommended synthetic routes for 3-Bromo-4-chlorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

A common approach involves sulfonation of a bromo-chloro-substituted benzene derivative followed by chlorination. For example, reacting a bromo-chlorobenzene precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Optimization includes:

- Solvent selection : Use anhydrous dichloromethane or chloroform to minimize hydrolysis .

- Temperature control : Maintain subambient conditions to prevent side reactions like sulfone formation.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

How should researchers safely handle and store this compound to minimize risks of hydrolysis or decomposition?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Impervious gloves (nitrile or neoprene), sealed goggles, and lab coats .

- Moisture avoidance : Store in airtight, desiccated containers under inert gas (argon/nitrogen) to prevent hydrolysis to the sulfonic acid .

- Ventilation : Use fume hoods during handling to avoid inhalation of toxic fumes .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., bromo and chloro positions) and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection quantify purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 289.88) .

How can conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions be resolved?

Contradictions often arise from solvent polarity or nucleophile strength. Methodological strategies:

- Systematic variation : Test reactions in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess solvent effects.

- Kinetic monitoring : Use TLC or in situ IR to track intermediate formation and side products .

- Computational modeling : DFT calculations predict activation barriers for competing pathways (e.g., SAr vs. elimination) .

What strategies are recommended for mitigating side reactions during the use of this compound in multi-step syntheses?

- Stepwise quenching : After sulfonylation, neutralize excess reagent with aqueous NaHCO to prevent over-sulfonation .

- Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to direct reactivity .

- Low-temperature protocols : Perform reactions at −20°C to suppress thermal degradation .

In cross-coupling reactions involving this compound, how can researchers optimize catalyst systems to enhance selectivity?

- Palladium catalysis : Use Pd(PPh) with bulky ligands (XPhos) to favor Suzuki-Miyaura coupling at the bromo position over the chloro site .

- Microwave-assisted synthesis : Accelerate reaction rates (e.g., 100°C, 10 min) to reduce side-product formation .

- Additives : Include CsCO to deprotonate intermediates and improve catalytic turnover .

How does the steric and electronic profile of this compound influence its utility in designing sulfonamide-based inhibitors?

The electron-withdrawing sulfonyl chloride group enhances electrophilicity, facilitating nucleophilic attack by amines. Steric hindrance from the bromo and chloro substituents can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.